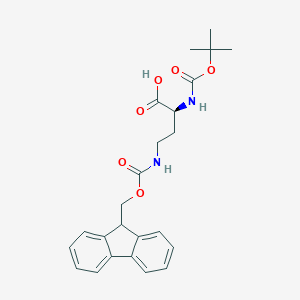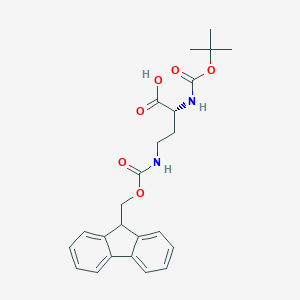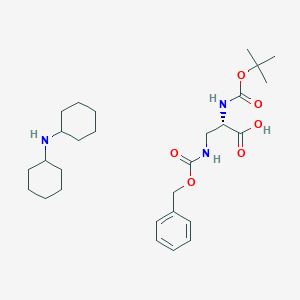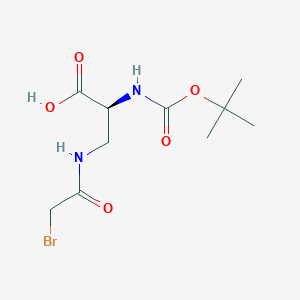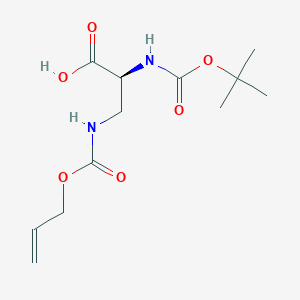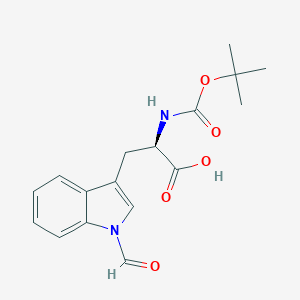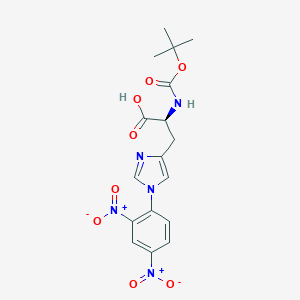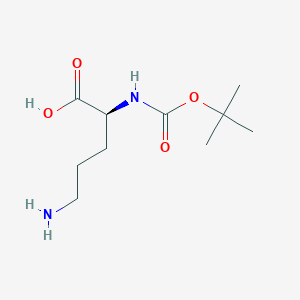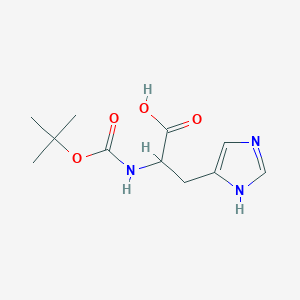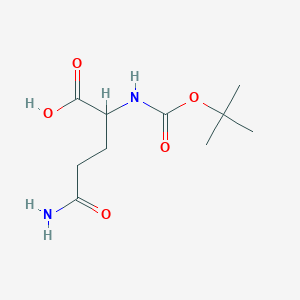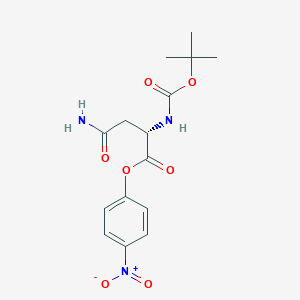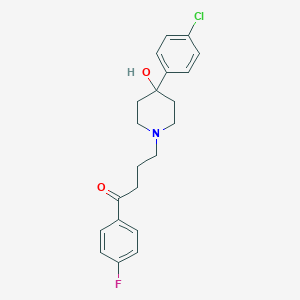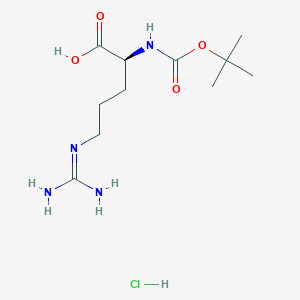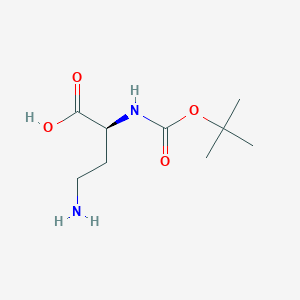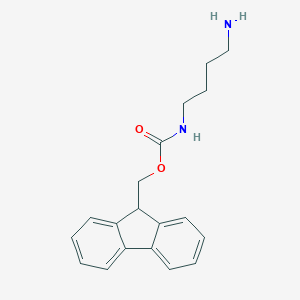
9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate is a chemical compound with the molecular formula C19H22N2O2 . It has a molecular weight of 310.4 g/mol . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C19H22N2O2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22) . The Canonical SMILES for this compound is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN .Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 7 . The exact mass of the compound is 310.168127949 g/mol . The topological polar surface area of the compound is 64.4 Ų .科学的研究の応用
Neuropharmacology and Antiepileptic Therapy
Carbamates have been extensively studied for their neuropharmacological properties and potential as antiepileptic agents. Alkyl-carbamates, a class to which 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate may be related, have been developed for the treatment of epilepsy and anxiety due to their ability to enhance inhibitory neurotransmission through modulation of the GABA_A receptor. Each carbamate exhibits varying degrees of success and side effects, necessitating a nuanced understanding of their pharmacodynamics and safety profiles (Löscher, Sills, & White, 2021).
Fluorescence Spectroscopy
In the field of fluorescence spectroscopy, carbamates play a critical role in radiative decay engineering (RDE), a technique that modifies the emission of fluorophores to enhance or decrease their radiative decay rates. This technology has significant implications for increasing the quantum yields of low quantum yield chromophores and directing emission in specific directions, thus opening new avenues for medical diagnostics and molecular biology (Lakowicz, 2001).
Agricultural Chemistry
The synthesis and application of carbamates in agriculture, particularly as pesticides, have been an area of ongoing research. The study of the rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups provides essential insights into how carbamates function as effective AChE inhibitors, which is vital for developing safer and more effective agrochemicals (Rosenberry & Cheung, 2019).
Food and Beverage Toxicology
In the context of food and beverage safety, the presence and implications of ethyl carbamate (urethane), a compound related to carbamates, have been thoroughly reviewed. Ethyl carbamate is genotoxic and carcinogenic, prompting investigations into its formation mechanisms and strategies for reducing its levels in alcoholic beverages and fermented foods. Such studies are crucial for public health and regulatory standards (Weber & Sharypov, 2009).
Chemical Synthesis
The selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using CO has seen significant advancements. This process is integral to the pharmaceutical industry, where carbamates serve as essential intermediates. The exploration of these synthetic routes highlights the versatile applications of carbamates in drug development and material science (Tafesh & Weiguny, 1996).
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUERCAXBAHLNFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383196 |
Source


|
| Record name | 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |
CAS RN |
117048-49-4 |
Source


|
| Record name | 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

